Triple Reuptake Inhibitor Potency: Octahydrocyclopenta[c]pyrrole Derivatives Achieve Balanced SERT/NET/DAT IC50 Values
Octahydrocyclopenta[c]pyrrole derivatives demonstrate potent triple reuptake inhibition across serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Optimized compound 23a exhibits IC50 values of 29 nM (SERT), 85 nM (NET), and 168 nM (DAT), achieving balanced triple inhibition. The octahydro-1H-isoindole scaffold, a close bicyclic analog in the same study, yielded different activity profiles [1].
| Evidence Dimension | In vitro transporter inhibition (IC50) |
|---|---|
| Target Compound Data | Compound 23a: SERT IC50 = 29 nM; NET IC50 = 85 nM; DAT IC50 = 168 nM |
| Comparator Or Baseline | Octahydro-1H-isoindole scaffold derivatives (same study); specific IC50 values not directly compared but scaffold-switching resulted in altered activity profiles |
| Quantified Difference | Octahydrocyclopenta[c]pyrrole scaffold produces balanced triple inhibition with SERT IC50 = 29 nM, NET IC50 = 85 nM, DAT IC50 = 168 nM |
| Conditions | In vitro transporter inhibition assays; mouse tail suspension test in vivo at 10 and 30 mg/kg oral dose |
Why This Matters
The balanced triple inhibition profile with quantifiable IC50 values across three transporters supports selection of octahydrocyclopenta[c]pyrrole over isoindole scaffolds for CNS programs requiring polypharmacology.
- [1] Shao L, Hewitt MC, Malcolm SC, et al. Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues. J Med Chem. 2011 Aug 11;54(15):5283-95. doi: 10.1021/jm101312a. PMID: 21739935. View Source
